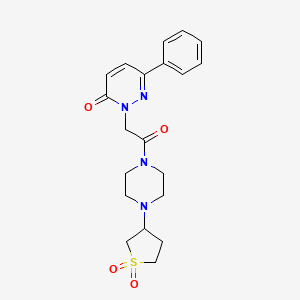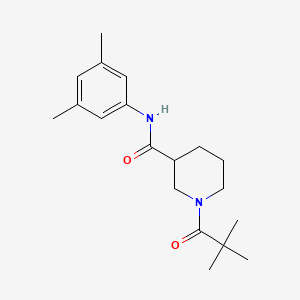![molecular formula C19H23N5 B4512970 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512970.png)
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a benzylpiperidine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the triazolopyridazine core. The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions.
For example, the synthesis might begin with the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions to form the intermediate hydrazone. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride and piperidine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
- 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
Compared to similar compounds, 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzylpiperidine moiety enhances its binding affinity to specific kinase targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-2-17-20-21-18-8-9-19(22-24(17)18)23-12-10-16(11-13-23)14-15-6-4-3-5-7-15/h3-9,16H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJFTYBGAUROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4512887.png)
![1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4512892.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512900.png)
![4-{6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4512905.png)
![3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4512924.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4512928.png)


![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4512951.png)

![N-[3-(2-furyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512965.png)

![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4512982.png)
